![molecular formula C8H6N2O B113110 咪唑并[1,5-A]吡啶-5-甲醛 CAS No. 85691-71-0](/img/structure/B113110.png)

咪唑并[1,5-A]吡啶-5-甲醛

描述

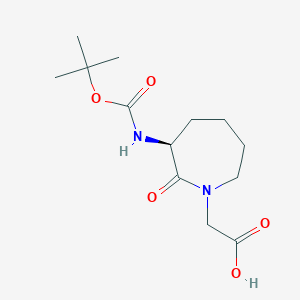

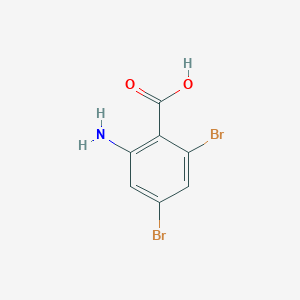

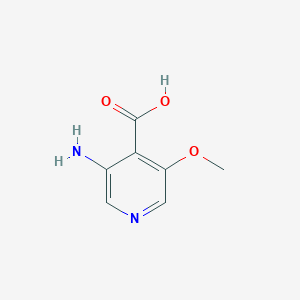

Imidazo[1,5-A]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . This compound has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,5-A]pyridine-5-carbaldehyde has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-A]pyridine-5-carbaldehyde from readily available starting materials . These transformations involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-A]pyridine-5-carbaldehyde is unique and versatile, which has led to its growing attention in various research areas . Its aromatic heterocyclic structure has great potential in several research areas, from materials science to the pharmaceutical field .

Chemical Reactions Analysis

Imidazo[1,5-A]pyridine-5-carbaldehyde can undergo a variety of chemical reactions. For instance, it can be involved in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions have been used to synthesize a variety of imidazo[1,5-A]pyridine derivatives .

Physical And Chemical Properties Analysis

科学研究应用

Optoelectronic Devices

Imidazo[1,5-A]pyridine derivatives are known for their luminescent properties, making them ideal for use in optoelectronic devices . These compounds can be utilized in the development of light-emitting diodes (LEDs), organic lasers, and photovoltaic cells. Their ability to emit and modulate light efficiently is crucial for advancing display technology and solar energy conversion.

Biological Sensors

Due to their fluorescent characteristics, these derivatives serve as excellent biological sensors . They can be engineered to respond to specific biological stimuli, such as pH changes or the presence of metal ions, making them valuable tools for monitoring biological processes and detecting diseases.

Anti-Cancer Agents

The unique chemical structure of Imidazo[1,5-A]pyridine-5-carbaldehyde allows it to interact with various biological targets, offering potential as an anti-cancer agent . Research is ongoing to explore its efficacy in targeting cancer cells, with the aim of developing new chemotherapeutic drugs.

Confocal Microscopy Emitters

These compounds are also used as emitters in confocal microscopy . Their stable luminescence properties enhance imaging quality, providing clearer and more detailed visualizations of cellular structures, which is essential for medical research and diagnostics.

Coordination Chemistry

In coordination chemistry, Imidazo[1,5-A]pyridine-5-carbaldehyde acts as a ligand to form complex structures with metals . These complexes have diverse applications, including catalysis, magnetic materials, and as models for studying metalloproteins.

Chemical Biology Probes

As fluorescent probes in chemical biology , these derivatives can be used to track and analyze the behavior of molecules within living organisms. This application is particularly useful for understanding molecular interactions and pathways in real-time.

Emissive Compounds for Electronics

Their compact shape and remarkable photophysical properties make Imidazo[1,5-A]pyridine derivatives suitable candidates as emissive compounds in electronic devices . They contribute to the development of new materials that can emit light with high efficiency and stability.

Pharmaceutical Research

Lastly, the versatility of Imidazo[1,5-A]pyridine-5-carbaldehyde extends to pharmaceutical research . Its derivatives are being studied for their therapeutic properties, including their role as intermediates in the synthesis of various pharmacologically active molecules.

未来方向

Imidazo[1,5-A]pyridine-5-carbaldehyde and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there are many future directions for research and development involving this compound.

作用机制

Target of Action

Imidazo[1,5-A]pyridine-5-carbaldehyde is a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties .

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives have been associated with a variety of research areas, from materials science to the pharmaceutical field .

Result of Action

Imidazo[1,5-a]pyridine derivatives have been associated with a variety of applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

属性

IUPAC Name |

imidazo[1,5-a]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPBTUUKUMKNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527682 | |

| Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-A]pyridine-5-carbaldehyde | |

CAS RN |

85691-71-0 | |

| Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,5-a]pyridine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)